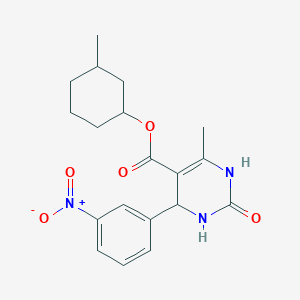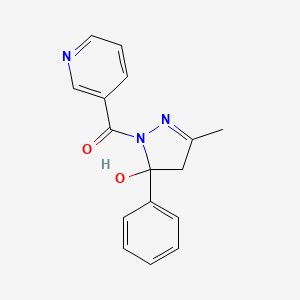
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, also known as TMA-2, is a synthetic compound that belongs to the amphetamine family. It is a derivative of alpha-methyltryptamine (AMT) and has been used in scientific research for its potential therapeutic effects. TMA-2 has been studied extensively for its mechanism of action and its effects on the biochemical and physiological functions of the body.
Mechanism of Action
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for other serotonin receptors such as 5-HT2C and 5-HT1A. 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been shown to increase the levels of serotonin in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and acetylcholine in the brain, leading to its potential use in the treatment of neurodegenerative diseases. 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been shown to increase heart rate and blood pressure, and can cause vasoconstriction.
Advantages and Limitations for Lab Experiments
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been well-studied for its mechanism of action and potential therapeutic effects. However, 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide also has several limitations. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It also has potential for abuse and can cause hallucinations and other adverse effects.
Future Directions
There are several future directions for the study of 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine its effectiveness and safety in this application. Another area of interest is its potential use in the treatment of depression and anxiety disorders. More research is needed to determine its efficacy and safety in these applications. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide and its mechanism of action.
Synthesis Methods
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide can be synthesized by using a modified Hofmann degradation reaction. The starting material for the synthesis is 2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethan-1-amine, which is then treated with sodium hypochlorite to form the corresponding N-chloroethyl derivative. This intermediate is then treated with sodium hydroxide to produce 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide.
Scientific Research Applications
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been used in scientific research to study its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties, and has been studied for its potential use in the treatment of depression and anxiety disorders. 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-8(2)12-10(5-11(14)15)6-16-13(12)9(7)3/h4,6H,5H2,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUAHJMIGUHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6,7-Trimethyl-1-benzofuran-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4935530.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![cyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4935590.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol](/img/structure/B4935591.png)
![1-[5-(mesityloxy)pentyl]piperidine](/img/structure/B4935594.png)

![2-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4935602.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4935619.png)